molecular formula C19H21N5OS B10968692 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B10968692
M. Wt: 367.5 g/mol
InChI Key: GLUKVIKJAZZZPJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a pyridinyl group, a methyl group at the 4-position, and a thioether-linked acetamide moiety. Such derivatives are frequently explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and antiproliferative activities . The pyridin-2-yl group facilitates hydrogen bonding and π-π interactions with biological targets, while the isopropyl substituent may improve metabolic stability compared to simpler alkyl or aryl groups.

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C19H21N5OS/c1-13(2)14-7-9-15(10-8-14)21-17(25)12-26-19-23-22-18(24(19)3)16-6-4-5-11-20-16/h4-11,13H,12H2,1-3H3,(H,21,25)

InChI Key

GLUKVIKJAZZZPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is often introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a halogenated precursor.

    Formation of the Acetamide Moiety: The acetamide group is typically formed through an amidation reaction involving an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine), alkylating agents, and nucleophiles (amines, thiols) are frequently employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their reported biological activities:

Compound Name Triazole Substituent Pyridine Position Acetamide Substituent Biological Activity Key Findings Reference
Target Compound 4-Methyl 2-yl 4-Isopropylphenyl Under investigation Hypothesized enhanced lipophilicity and target affinity. -
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 4-Amino, 5-Furan-2-yl - Varied aryl groups Anti-exudative (rat models) 10 mg/kg dose showed efficacy comparable to diclofenac sodium (8 mg/kg).
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-Allyl 2-yl 4-Methylphenyl Not reported Allyl group introduces steric bulk; potential for altered pharmacokinetics.
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-triazol-3-yl}sulfanyl)acetamide 4-Substituted aryl 4-yl N-Substituted aryl carbamoyl Antimicrobial, antioxidant Electron-withdrawing groups on aryl improved activity (MIC: 12.5–50 µg/mL).
2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylphenyl)acetamide 4-Ethyl 2-yl 2-Biphenyl Not reported Ethyl group may enhance metabolic stability vs. methyl analogs.

Key Structural and Functional Insights:

Triazole Substituents: 4-Methyl (Target): Balances steric hindrance and metabolic stability. Unlike bulkier groups (e.g., allyl in ), methyl minimizes interference with target binding. 4-Amino (): Enhances reactivity but may reduce stability due to nucleophilic character. 4-Ethyl/Allyl: Larger substituents (e.g., ethyl in ) may slow oxidative metabolism, extending half-life.

Pyridine Position :

  • 2-yl (Target) : Optimizes π-stacking and hydrogen bonding vs. 4-yl isomers (e.g., ), which showed weaker antimicrobial activity.

Sulfamoylphenyl (): Polar sulfonamide groups improve solubility but may reduce CNS penetration.

Biological Activity Trends :

  • Anti-exudative activity correlates with electron-donating groups (e.g., furan in ), whereas antimicrobial activity favors electron-withdrawing substituents (e.g., chloro in ).
  • The target’s isopropyl group may strike a balance between bioavailability and activity, though experimental validation is pending.

Biological Activity

The compound 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a novel derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, structural features, and biological activities of this compound, focusing on its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4OSC_{16}H_{20}N_{4}OS, with a molecular weight of 320.42 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H20N4OSC_{16}H_{20}N_{4}OS
Molecular Weight320.42 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and triazole intermediates. Key steps include the formation of the triazole ring through cyclization reactions and subsequent introduction of the sulfanyl and acetamide groups.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : In vitro studies have shown that derivatives similar to this compound demonstrate activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
    • Case Study : A study reported that a related triazole derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin .
  • Antifungal Activity : Compounds with triazole structures are also known for their antifungal properties. The inhibition of ergosterol synthesis in fungal membranes is a common mechanism.
    • Research Findings : A series of triazole derivatives were tested against Candida albicans, showing effective inhibition at concentrations as low as 10 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Viability Assays : The MTT assay has been widely used to assess cell viability after treatment with this compound in cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). Results indicated a dose-dependent decrease in cell viability.
    • Findings : At a concentration of 12.5 µg/mL, significant inhibition (over 70%) of cell proliferation was observed in HepG2 cells .
  • Mechanism of Action : The proposed mechanism includes induction of apoptosis through activation of caspase pathways and disruption of mitochondrial membrane potential .

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